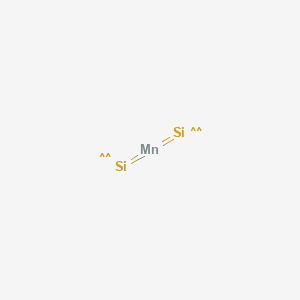

硅化锰

描述

Synthesis Analysis

Manganese silicide is synthesized through various methods, including chemical vapor deposition and mechanical alloying combined with pulse discharge sintering. These methods facilitate the creation of different forms of manganese silicide, such as nanowires and bulk materials, each with unique properties suitable for specific applications (Liu, Chen, & Zou, 2018).

Molecular Structure Analysis

The molecular structure of manganese silicide varies depending on its form. Higher manganese silicides, for instance, exhibit a complex Nowotny chimney ladder structure, which significantly contributes to their thermoelectric performance. This structure also influences the electrical and thermal properties of the material (Higgins, Schmitt, Guzei, & Jin, 2008).

Chemical Reactions and Properties

Manganese silicide engages in various chemical reactions, contributing to its versatility in applications. For example, it can catalyze the transformation of primary amines to amides, highlighting its potential in catalysis (Wang, Kobayashi, Yamaguchi, & Mizuno, 2012).

Physical Properties Analysis

The physical properties of manganese silicide, such as its resistance to oxidation and magnetic characteristics, are influenced by its synthesis method and molecular structure. These properties are crucial for its functionality in various applications, such as in thermoelectric materials and electronic devices (Lu, Wang, Zhang, Li, Liu, Lou, Zheng, & Zhou, 2018).

Chemical Properties Analysis

Manganese silicide's chemical properties are diverse, with different phases exhibiting varying electronic behaviors. Some phases display semiconductor properties, while others exhibit metallic characteristics. This versatility in electronic properties is critical for its use in electronic and thermoelectric applications (Migas, Shaposhnikov, Filonov, Borisenko, & Dorozhkin, 2008).

科学研究应用

热电材料:硅化锰是一种很有前途的热电材料,因为它由富含地球且环保的元素组成。它具有商业热电应用的潜力,包括从废热中发电。提高其电性能和降低晶格热导率是关键的研究领域 (Liu, Chen, & Zou, 2018).

合成技术:已经探索了不同的合成硅化锰的技术。机械合金化和脉冲放电烧结方法已在创建具有良好热电性能的 MnSi1.73 化合物方面显示出有希望的结果 (Itoh & Yamada, 2009).

微电子学:锰在硅晶片上沉积形成硅酸锰和硅化锰薄膜,这些薄膜正在研究微电子学中的应用,例如防止铜互连电迁移到硅衬底中的扩散阻挡层 (Sun, Qin, & Zaera, 2011).

纳米线的生长和应用:硅化锰纳米线已被开发用于微电子学、光电子学、自旋电子学和热电器件中的应用。它们的生长动力学和相表征对于推进纳米技术中的未来加工技术至关重要 (Hsieh 等,2015 年).

自旋电子学的磁性:对硅化锰在硅表面上生长的研究揭示了其在自旋电子学中的潜在应用,这是由于它们的磁性和纳米线形式中一维磁性的可能性 (Miki, Liu, & Owen, 2013).

热电性能优化:对硅化锰的结构和性能优化研究正在进行中。其结构的复杂性和其相的不公度给提高其热电性能带来了挑战 (Quan, 2011).

热电性能中的各向异性:硅化锰的热电性能会受到其织构各向异性的影响,这是热电应用中要考虑的一个因素 (Sadia 等,2016 年).

磁性纳米棒:硅化锰纳米棒因其磁性而被合成,这可能在磁性器件和传感器中得到应用 (Lu 等,2018 年).

安全和危害

Exposure to Manganese Silicide dust or fumes can lead to a neurological condition called manganism . Continued exposure can damage the lungs, liver, and kidneys . In case of accidental exposure, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

未来方向

Manganese Silicide has potential applications in thermoelectric generators . The potential methods of further enhancing zT of higher manganese silicide lie in enhancing electrical performance with simultaneously reducing lattice thermal conductivity via effectively reducing effective mass, optimizing carrier concentration, and nanostructure engineering .

属性

InChI |

InChI=1S/Mn.2Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTCLMVMBMJAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]=[Mn]=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese silicide | |

CAS RN |

12032-86-9 | |

| Record name | Manganese silicide (MnSi2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese silicide (MnSi2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese silicide (MnSi2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)